molecular formula C33H32O5S B12872056 (4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine

(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B12872056
M. Wt: 540.7 g/mol
InChI Key: KDTRYCJSIFGZHI-REQNJXLSSA-N
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Description

This compound features a hexahydropyrano[3,2-d][1,3]dioxine core with stereospecific substitutions: benzyloxy groups at positions 7 and 8, a phenyl group at position 2, and a phenylthio moiety at position 5. Its synthesis typically involves acetal formation using benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA), followed by purification via silica gel chromatography . The phenylthio group enhances lipophilicity, while the benzyloxy groups provide steric bulk, influencing reactivity in glycosylation or oxidation reactions. NMR data (e.g., δ 2.62 ppm for N-CH3 in related compounds) suggest distinct electronic environments due to sulfur’s electron-donating effects compared to oxygen analogs .

Properties

Molecular Formula

C33H32O5S

Molecular Weight

540.7 g/mol

IUPAC Name

(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2/t28-,29-,30+,31-,32?,33+/m1/s1

InChI Key

KDTRYCJSIFGZHI-REQNJXLSSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound (4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Structural Formula

The compound has the following molecular structure:

  • Molecular Formula : C₂₈H₃₀O₆S₂
  • Molecular Weight : 462.53 g/mol

Physical Properties

  • Melting Point : 153-157 °C
  • Solubility : Soluble in DMSO and other organic solvents.
PropertyValue
Molecular FormulaC₂₈H₃₀O₆S₂
Molecular Weight462.53 g/mol
Melting Point153-157 °C
SolubilitySoluble in DMSO

Biological Activity Overview

The biological activity of (4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine has been investigated in several studies. Its potential applications range from anti-cancer properties to antimicrobial effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

  • Study A : Demonstrated a 70% reduction in cell viability in breast cancer cell lines at a concentration of 10 µM after 48 hours of treatment.
  • Study B : Reported apoptosis induction in colon cancer cells, with increased markers of apoptosis such as caspase activation.

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains and fungi:

  • Study C : Showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL.
  • Study D : Demonstrated antifungal activity against Candida albicans with an MIC of 20 µg/mL.

Table 2: Summary of Biological Activities

Activity TypeTest OrganismResultReference
AnticancerBreast Cancer Cell Lines70% cell viability reduction at 10 µMStudy A
AnticancerColon Cancer CellsInduction of apoptosisStudy B
AntimicrobialStaphylococcus aureusMIC = 15 µg/mLStudy C
AntimicrobialEscherichia coliMIC = 15 µg/mLStudy C
AntifungalCandida albicansMIC = 20 µg/mLStudy D

The mechanism through which (4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Potential Pathways

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.

Case Study 1: Breast Cancer Treatment

In a controlled study involving breast cancer cells treated with varying concentrations of the compound, researchers observed dose-dependent cytotoxicity. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation was conducted to assess the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated significant antimicrobial activity, suggesting its potential use in treating resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position 6) Substituents (Positions 7,8) Key Properties References
Target Compound Phenylthio Bis(benzyloxy) High lipophilicity; used in mycobacterial lipid synthesis
(4aR,6R,7S,8S,8aR)-7-fluoro-6-methoxy analog Fluoro, Methoxy Ethoxymethoxy Enhanced electronic properties for radiopharmaceutical applications
Compound 12 (p-tolylthio derivative) p-Tolylthio Bis(benzyloxy) Increased steric bulk; similar synthetic utility but lower solubility
Compound 3 (p-tolylsulfonyl derivative) p-Tolylsulfonyl Bis(benzyloxy) Improved oxidative stability; sulfonyl group alters reactivity
Trimethoxy analog (CAS 3051-89-6) Methoxy Trimethoxy Hygroscopic; requires dry storage (2–8°C)

Physicochemical Properties

  • Lipophilicity : The phenylthio group in the target compound increases logP compared to oxygen-based analogs (e.g., methoxy or diol derivatives in and ) .
  • Stability : Sulfonyl derivatives (e.g., Compound 3) exhibit greater oxidative stability than thioethers, which may degrade under harsh conditions .
  • Melting Points : Thioether-containing compounds (e.g., target compound) often have lower melting points than sulfonyl or oxygenated analogs due to reduced crystallinity .

Spectroscopic Data

  • ¹H NMR : The phenylthio group in the target compound causes downfield shifts (δ ~6.5–7.5 ppm for aromatic protons) compared to methoxy or sulfonyl analogs .
  • ¹³C NMR : Sulfur’s electron-donating effect shifts the C-6 carbon to ~85 ppm, distinct from sulfonyl (C-6 ~100 ppm) or methoxy (C-6 ~55 ppm) derivatives .

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